

Application Notes and Protocols for Stereoselective Reactions Involving Allyltriisopropylsilane

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Compound of Interest

Compound Name: **Allyltriisopropylsilane**

Cat. No.: **B1276873**

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These application notes provide a detailed overview of stereoselective reactions involving **allyltriisopropylsilane**, a versatile reagent in modern organic synthesis. The bulky triisopropylsilyl group offers unique advantages in controlling stereoselectivity in a variety of carbon-carbon bond-forming reactions. This document covers key applications, including the Hosomi-Sakurai reaction, conjugate additions, and cycloadditions, and provides detailed experimental protocols for their implementation.

Diastereoselective Hosomi-Sakurai Reaction

The Hosomi-Sakurai reaction is a powerful method for the formation of homoallylic alcohols through the Lewis acid-mediated addition of allylsilanes to carbonyl compounds. The use of **allyltriisopropylsilane** in this reaction can lead to high levels of diastereoselectivity, particularly with chiral aldehydes. The steric bulk of the triisopropylsilyl group influences the facial selectivity of the nucleophilic attack on the activated carbonyl, often favoring the formation of one diastereomer.

A key factor in the stereochemical outcome is the formation of a six-membered ring chelate when using α - or β -alkoxy aldehydes, which can lead to high 1,2- or 1,3-asymmetric induction. The choice of Lewis acid is also critical, as it can influence the geometry of the transition state.

Application Highlight: Synthesis of Homoallylic Amines

A modification of the Hosomi-Sakurai reaction, the aza-Hosomi-Sakurai reaction, allows for the synthesis of homoallylic amines from imines. High diastereoselectivity can be achieved in the addition of **allyltriisopropylsilane** to chiral N-acyliminium ions.

Experimental Protocol: Diastereoselective Addition of Allyltriisopropylsilane to a Chiral N-Acyliminium Ion

This protocol describes the diastereoselective addition of **allyltriisopropylsilane** to a chiral N-acyliminium ion precursor.

Materials:

- Chiral N-acyliminium ion precursor (1.0 equiv)
- **Allyltriisopropylsilane** (1.5 equiv)
- Titanium(IV) chloride ($TiCl_4$) (1.2 equiv)
- Dichloromethane (CH_2Cl_2), anhydrous
- Saturated aqueous sodium bicarbonate ($NaHCO_3$) solution
- Brine
- Anhydrous magnesium sulfate ($MgSO_4$)
- Argon or Nitrogen gas

Procedure:

- A flame-dried, round-bottom flask equipped with a magnetic stir bar is charged with the chiral N-acyliminium ion precursor (1.0 equiv) and dissolved in anhydrous dichloromethane under an inert atmosphere (argon or nitrogen).

- The solution is cooled to -78 °C using a dry ice/acetone bath.
- Titanium(IV) chloride (1.2 equiv) is added dropwise to the stirred solution. The mixture is stirred for an additional 30 minutes at -78 °C.
- **Allyltriisopropylsilane** (1.5 equiv) is then added dropwise to the reaction mixture.
- The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution at -78 °C.
- The mixture is allowed to warm to room temperature, and the layers are separated.
- The aqueous layer is extracted with dichloromethane (3 x 20 mL).
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to afford the desired homoallylic amine.

Quantitative Data Summary:

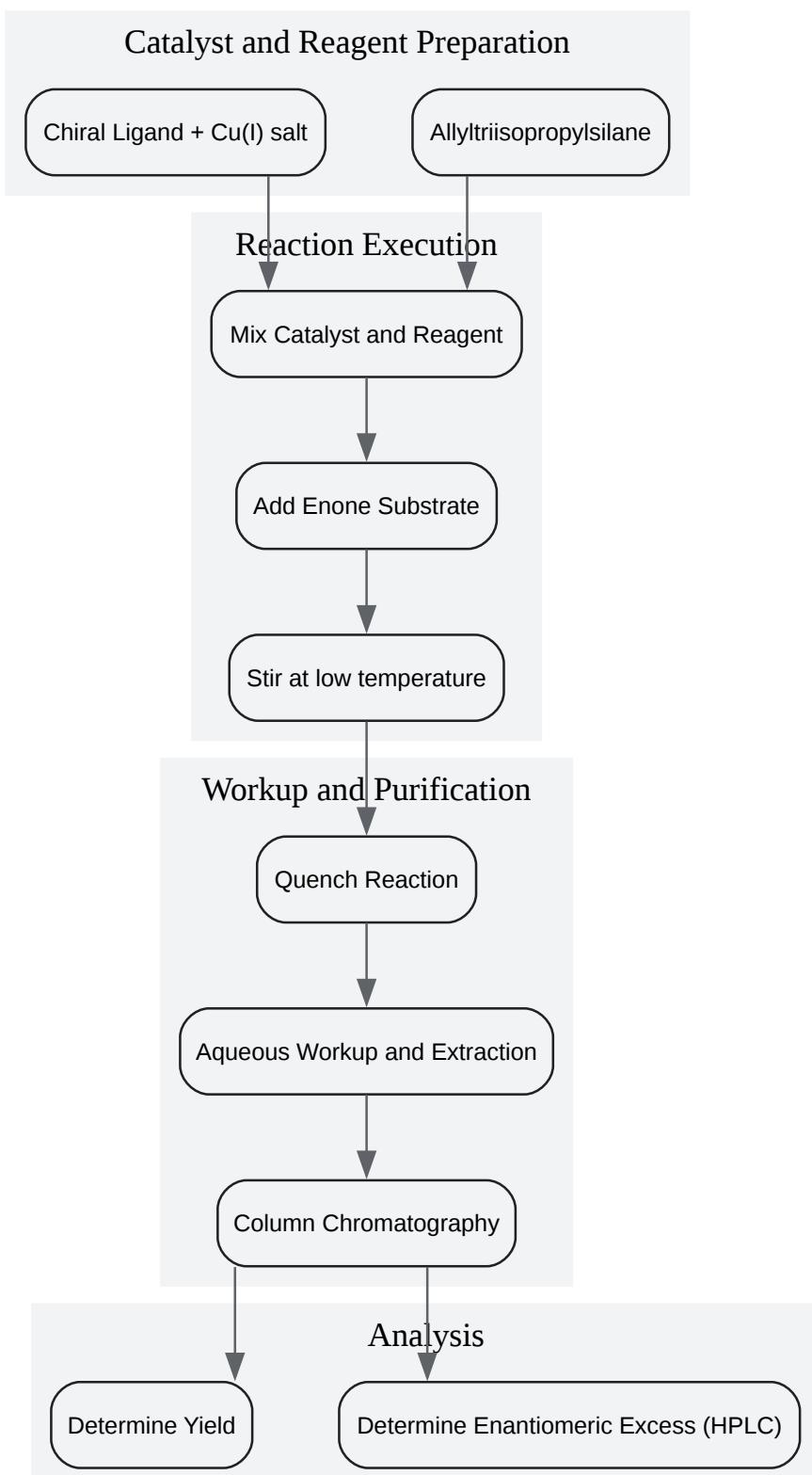
Entry	Electrophile	Lewis Acid	Solvent	Temp (°C)	Yield (%)	Diastereomeric Ratio (dr)
1	Chiral N-acyliminium ion	TiCl ₄	CH ₂ Cl ₂	-78	85	>95:5

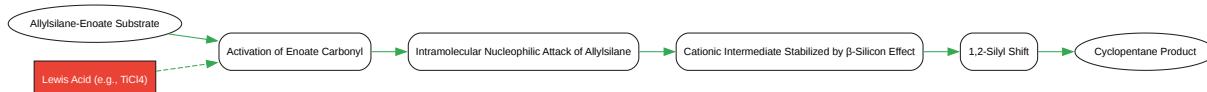
Enantioselective Conjugate Addition

Copper-catalyzed enantioselective conjugate addition of organometallic reagents to α,β -unsaturated carbonyl compounds is a cornerstone of asymmetric synthesis. While less

common than other organometallics, allylsilanes can participate in these reactions. The use of **allyltriisopropylsilane** with a chiral copper catalyst can afford enantioenriched products. The bulky silyl group can play a role in the organization of the transition state assembly, influencing the enantioselectivity of the 1,4-addition.

Logical Workflow for Enantioselective Conjugate Addition



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